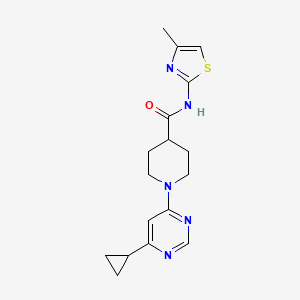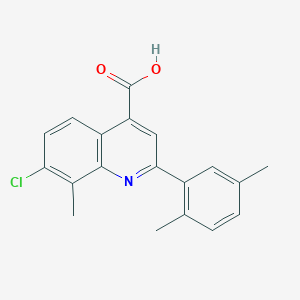
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid, commonly known as 7-Cl-DMQ-4-COOH, is a synthetic aromatic quinoline carboxylic acid that has been widely used in scientific research. Its unique structure has enabled it to be used in various applications, ranging from biochemical and physiological studies to laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Novel Substituted Dibenzonaphthyridines
The compound 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid is involved in the synthesis of novel substituted dibenzonaphthyridines, which is significant in the development of new chemical entities for various applications (Manoj & Prasad, 2009).
Phosphorescent Emissions Study
Research on phosphine copper(I) complexes that include 8-hydroxyquinoline carboxylic acid analogues, closely related to the queried compound, reveals significant phosphorescent properties, indicating potential applications in materials science and photonics (Małecki et al., 2015).
Cocrystal Formation of Diastereoisomers
The compound is structurally related to quinoline derivatives used in studying the formation of cocrystals of diastereoisomers, shedding light on molecular interactions and structural chemistry (Linden et al., 2006).
Photodegradation and Photophysical Properties
Photodegradation of Quinolinecarboxylic Herbicides
Quinolinecarboxylic acids, closely related to the compound , are the subject of studies in aqueous systems, focusing on photodegradation patterns, indicating environmental implications and degradation pathways (Pinna & Pusino, 2012).
Luminescent Properties of Ruthenium(II) Complexes
The study of ruthenium(II) complexes with 8-hydroxyquinoline derivative ligands, closely related to the queried compound, offers insights into their luminescent properties, suggesting potential applications in light-emitting devices (Maroń et al., 2016).
Chemical Synthesis and Reactions
Synthesis of Heterocycles
The compound is related to quinoline derivatives involved in synthesizing various heterocycles, important for developing pharmaceuticals and other bioactive molecules (Al-huniti et al., 2007).
Optical Properties and Synthesis of Triptycenes
Studies on the synthesis and optical properties of triptycene derivatives, structurally related to the compound, contribute to our understanding of organic materials with unique optical features (Hashimoto et al., 1974).
Propriétés
IUPAC Name |
7-chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-10-4-5-11(2)14(8-10)17-9-15(19(22)23)13-6-7-16(20)12(3)18(13)21-17/h4-9H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEGFBDRGJUZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

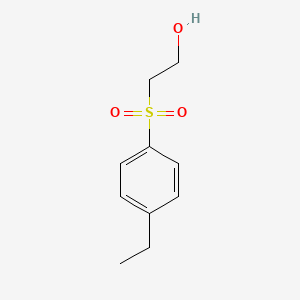
![8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

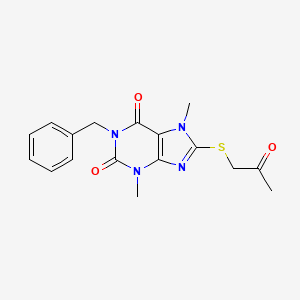
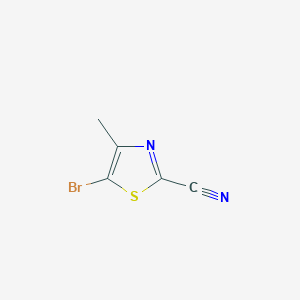
![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)
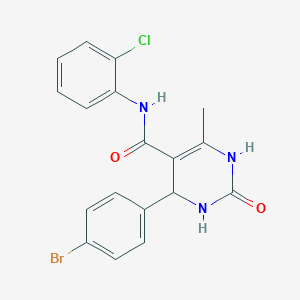


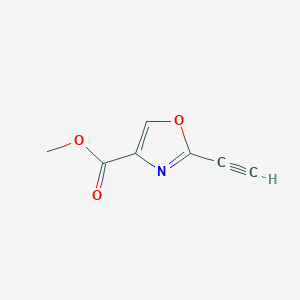
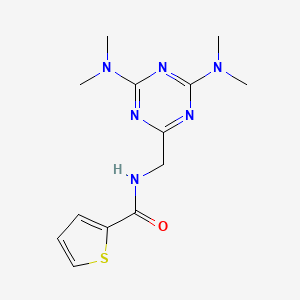

![2-{[1,2-Dihydroacenaphthylen-5-YL(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B2609996.png)
